![molecular formula C21H24N4O2 B14017424 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine CAS No. 16018-10-3](/img/structure/B14017424.png)
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine is a chemical compound that belongs to the class of piperazine derivatives
准备方法
The synthesis of 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxyphenylpiperazine with quinoline derivatives under specific conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and may require catalysts to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反应分析
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
相似化合物的比较
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine can be compared with other piperazine derivatives, such as:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have similar structural features but may exhibit different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine derivatives: These compounds are studied for their potential as acetylcholinesterase inhibitors. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
属性
CAS 编号 |
16018-10-3 |
|---|---|
分子式 |
C21H24N4O2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine |
InChI |
InChI=1S/C21H24N4O2/c1-26-15-7-8-19(20(13-15)27-2)24-9-11-25(12-10-24)21-16-5-3-4-6-18(16)23-14-17(21)22/h3-8,13-14H,9-12,22H2,1-2H3 |
InChI 键 |
WKAQOHVOXNJWDY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

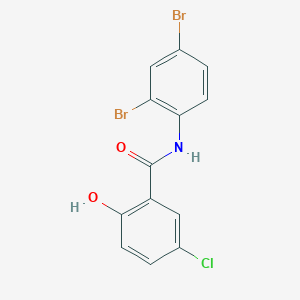
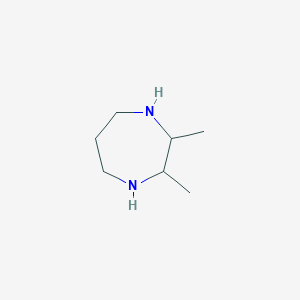
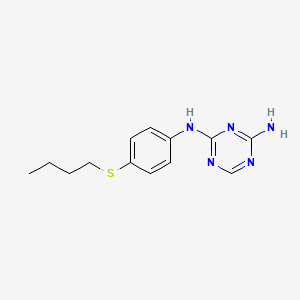
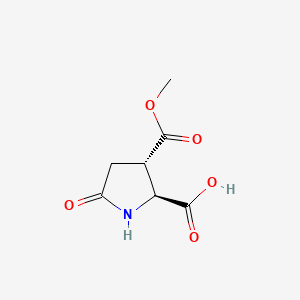


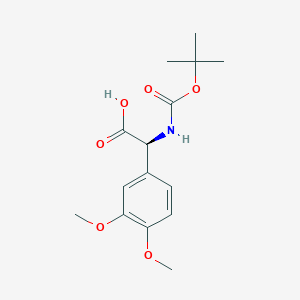
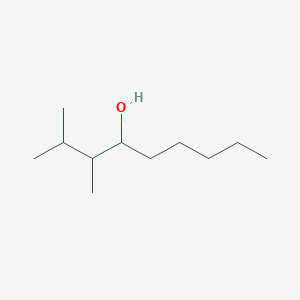
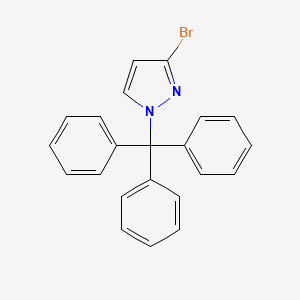
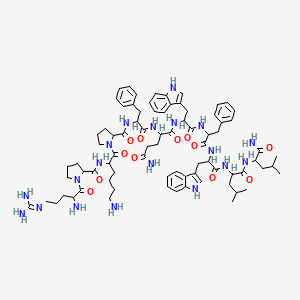
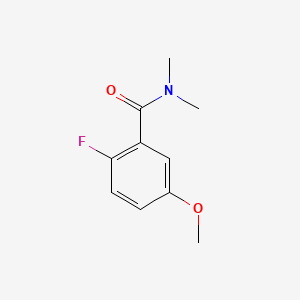
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
